molecular formula C4H6N2O B1295370 3,4-Dimethyl-1,2,5-oxadiazole CAS No. 4975-21-7

3,4-Dimethyl-1,2,5-oxadiazole

Cat. No. B1295370
CAS RN: 4975-21-7
M. Wt: 98.1 g/mol
InChI Key: JKJSZGJVBAWEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-1,2,5-oxadiazole is a chemical compound that belongs to the class of 1,2,5-oxadiazoles. While the provided papers do not directly discuss 3,4-dimethyl-1,2,5-oxadiazole, they do provide insights into the broader category of oxadiazoles, which includes various substituted 1,3,4-oxadiazoles and 1,2,4-oxadiazoles with different properties and applications.

Synthesis Analysis

The synthesis of oxadiazole derivatives is a topic of interest due to their potential applications. For instance, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles has been achieved through the reaction of aromatic carbohydrazides with 3-dimethylamino-2,2-dimethyl-2 H-azirine, leading to compounds with potential biological activity . Another method involves the oxidation of thiosemicarbazide precursors using 1,3-dibromo-5,5-dimethylhydantoin as an oxidant to yield 5-substituted-2-amino-1,3,4-oxadiazoles . Additionally, a copper-catalyzed cascade annulation of amidines and methylarenes has been developed to synthesize 3,5-disubstituted-1,2,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can significantly influence their properties and applications. For example, the introduction of a dimesitylboryl group to a 1,3,4-oxadiazole compound has been shown to result in good blue emission and high sensitivity to fluoride anion . The molecular modeling method and the PM3-SCF-MO method have been used to acquire steric and semiempirical quantum parameters of 2,5-disubstituted-1,3,4-oxadiazoles, which are important for understanding their structure-activity relationships .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions. A new synthetic route to 3-oxo-4-amino-1,2,3-oxadiazole has been discovered from the diazeniumdiolation of benzyl cyanide, leading to stable sydnone iminium N-oxides and demonstrating the acid/base stability of related 3-oxo-1,2,3-oxadiazoles . The reactivity of these compounds can be further modified through the introduction of different substituents, as seen in the synthesis of 5,5'-bis(fluorodinitromethyl)-3,3'-bi(1,2,4-oxadiazole) and its energetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are diverse and can be tailored for specific applications. For instance, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups have been prepared, exhibiting high thermal stability, glass transition temperatures, and fluorescence properties . The liquid crystalline and photoluminescent properties of 1,3,4-oxadiazole derivatives have also been investigated, with some compounds displaying stable liquid crystalline properties and specific recognition for Cu2+ ions . Furthermore, novel 1,3,4-oxadiazole analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities, following the Lipinski 'Rule of five' and showing promising biological activity .

Scientific Research Applications

  • Medicinal Chemistry : Oxadiazoles, including 3,4-Dimethyl-1,2,5-oxadiazole, have been utilized in medicinal chemistry due to their wide range of potential applications. They have been used as pharmacophores or as flat, aromatic linkers to place required substituents as per potential applications . They have been reported to have anticancer, vasodilator, anticonvulsant, antidiabetic properties . They have also been used as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial activities .

  • Material Science : Oxadiazoles have been of considerable importance in material science. The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

  • High Energy Molecules : Oxadiazoles have also been utilized as high energy molecules or energetic materials. Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including energetic materials .

  • Anti-infective Agents : Oxadiazoles have been used as anti-infective agents. For instance, nitrofuryl substituted 3-amino-1,2,4-oxadiazoles and 5-amino-1,2,4-oxadiazoles have shown potent anti-microbial activity .

  • Anti-HIV Agents : Oxadiazoles have been used in the preparation of anti-HIV drugs .

  • Solar Cell Applications : Oxadiazoles have been introduced as both auxiliary acceptor and spacer in dye-sensitized solar cell study with significant efficiency .

  • Anti-Tuberculosis Agents : Substituted 1,3,4-Oxadiazole derivatives have shown potential as anti-tuberculosis agents. They have been found to be effective against Mycobacterium tuberculosis .

  • Liquid Crystals : Oxadiazoles have been used in the creation of liquid crystals. Their unique chemical structure and properties make them suitable for this application .

  • Organic Light-Emitting Diodes (OLEDs) : Oxadiazoles are suitable materials in the construction of OLEDs. Their unique electronic properties make them ideal for use in these devices .

  • Energetic Materials : Oxadiazoles have been utilized as high energy molecules or energetic materials. Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including energetic materials .

properties

IUPAC Name

3,4-dimethyl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-4(2)6-7-5-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJSZGJVBAWEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198012
Record name Furazan, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethyl-1,2,5-oxadiazole

CAS RN

4975-21-7
Record name Furazan, dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004975217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethylfurazan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethylfurazan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4734
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furazan, dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethylfurazan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EMR4VSW8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethyl-1,2,5-oxadiazole
Reactant of Route 2
3,4-Dimethyl-1,2,5-oxadiazole
Reactant of Route 3
3,4-Dimethyl-1,2,5-oxadiazole
Reactant of Route 4
3,4-Dimethyl-1,2,5-oxadiazole
Reactant of Route 5
Reactant of Route 5
3,4-Dimethyl-1,2,5-oxadiazole
Reactant of Route 6
3,4-Dimethyl-1,2,5-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.